Home > Products > Screening Compounds P133255 > FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578)
FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) - 2022956-64-3

FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578)

Catalog Number: EVT-6430650
CAS Number: 2022956-64-3
Molecular Formula: C104H128N20O44S
Molecular Weight: 2394.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) is a modified peptide derived from the glycoprotein G of the Human Herpesvirus 2, also known as herpes simplex virus type 2. This compound represents an immunodominant region of glycoprotein G, which is crucial for the virus's interaction with the immune system. The addition of fluorescein isothiocyanate (FITC) allows for fluorescence-based detection methods, making it a valuable tool in research and diagnostic applications.

Source

The glycoprotein G is sourced from Human Herpesvirus 2, with specific emphasis on the amino acid sequence from residues 561 to 578. This region has been identified as reactive with sera from individuals infected with herpes simplex virus type 2, highlighting its potential as a target for vaccine development and immune response studies .

Classification

FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) falls under the classification of viral glycoproteins. It is categorized as a peptide antigen that plays a significant role in the immune response against herpes simplex virus type 2 infections. Its fluorescent labeling allows for enhanced visualization in experimental settings.

Synthesis Analysis

Methods

The synthesis of FITC-εAhx-HHV-2 Envelope Glycoprotein G typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with an amino acid attached to a resin. Protected amino acids are added one at a time, and after each addition, the protecting groups are removed to allow for further reactions.
  2. Fluorescent Labeling: The ε-amino group of lysine residues within the peptide sequence is modified with fluorescein isothiocyanate, enabling fluorescence detection.
  3. Purification and Characterization: After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity (>90%). Characterization can be performed using mass spectrometry to confirm molecular weight and structure .
Molecular Structure Analysis

Structure

The molecular structure of FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) includes a sequence of amino acids that correspond to the specified region of glycoprotein G. The incorporation of ε-aminohexanoic acid (Ahx) enhances the stability and solubility of the peptide.

Data

  • Molecular Weight: The exact molecular weight can vary based on modifications but typically falls within the range expected for peptides of this length.
  • Amino Acid Sequence: The sequence consists of specific residues that are critical for immunogenicity and binding to antibodies generated against herpes simplex virus type 2.
Chemical Reactions Analysis

Reactions

The synthesis and modification of FITC-εAhx-HHV-2 Envelope Glycoprotein G involve several chemical reactions:

  1. Peptide Bond Formation: Coupling reactions occur during solid-phase synthesis where amino acids are linked via peptide bonds.
  2. Fluorescein Conjugation: The reaction between fluorescein isothiocyanate and the ε-amino group of lysine results in covalent attachment, creating a fluorescent derivative.

Technical Details

These reactions must be carefully controlled to ensure high yield and specificity, minimizing side reactions that could lead to impurities or unwanted byproducts.

Mechanism of Action

Process

FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) functions primarily as an antigen that elicits an immune response. Upon introduction into a biological system:

  1. Antigen Presentation: Dendritic cells or other antigen-presenting cells process the peptide and present it on their surface using major histocompatibility complex molecules.
  2. T Cell Activation: Specific T cells recognize the presented peptide, leading to their activation and proliferation.
  3. Antibody Production: B cells are stimulated to produce antibodies against the glycoprotein, which can neutralize the virus upon infection.

Data

Studies have shown that this peptide can induce robust immune responses in animal models, suggesting its potential utility in vaccine formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or lyophilized form.
  • Solubility: Soluble in aqueous buffers, particularly those containing salts like sodium chloride or phosphate buffers.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but should be protected from light due to fluorescein sensitivity.
  • pH Sensitivity: Stability may vary with pH; optimal conditions are usually between pH 7 and 8.

Relevant analyses include HPLC profiles confirming purity and mass spectrometry data validating molecular weight.

Applications

Scientific Uses

FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) has several important applications in scientific research:

  1. Vaccine Development: As an immunodominant epitope, it can be used in vaccine formulations aimed at eliciting protective immunity against herpes simplex virus type 2.
  2. Diagnostic Tools: Its fluorescent properties make it suitable for use in assays that detect antibodies against herpes simplex virus type 2 in serum samples.
  3. Research on Immune Responses: It serves as a model antigen for studying T cell responses and antibody production in various experimental setups .

This compound represents a significant advancement in understanding herpes simplex virus type 2 immunology and offers potential pathways for therapeutic interventions.

Molecular Design and Synthetic Strategies for FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578)

Rationale for Fluorescein Isothiocyanate (FITC) Conjugation in Glycoprotein Epitope Mapping

Fluorescein isothiocyanate (FITC) conjugation serves as a critical molecular strategy for investigating the antigenic properties of the HHV-2 Envelope Glycoprotein G immunodominant region (amino acids 561-578). This 18-amino acid epitope (PEEFEGAGDGEPPEDDDS) represents a highly reactive segment of glycoprotein G (gG-2) that demonstrates consistent immunoreactivity across all herpes simplex virus type 2 (HSV-2) sera [1] [4]. The conjugation of FITC, a high-quantum-yield fluorophore, to this immunodominant region enables precise spatial mapping of antibody-binding domains through advanced fluorescence-based techniques including flow cytometry, fluorescence polarization assays, and confocal microscopy. This approach provides significant advantages over traditional radioimmunoassays or enzyme-linked immunosorbent assays (ELISAs) by offering real-time detection capabilities, reduced background interference, and the capacity for single-cell resolution imaging of antigen-antibody interactions [5].

The molecular specificity of FITC conjugation occurs via isothiocyanate chemistry, forming a stable thiourea linkage with primary amines in the peptide sequence, typically targeting the N-terminal α-amine or lysine side chains. In the absence of lysine residues within the native gG-2 (561-578) sequence, the conjugation strategy specifically directs FITC attachment through an engineered ε-aminocaproic acid (Ahx) linker, ensuring consistent orientation and maximal accessibility of the epitope for antibody recognition. This design preserves the structural integrity of the immunodominant region while introducing a versatile detection handle, facilitating high-throughput serological screening for HSV-2 antibodies with enhanced sensitivity and specificity compared to native, unlabeled peptides [1] [7].

Table 1: Comparative Advantages of FITC Conjugation for Epitope Mapping Studies

Detection MethodSensitivitySpatial ResolutionReal-Time KineticsApplication in Live Cells
FITC-Based AssaysHigh (nM range)SubcellularYesExcellent
Radioisotope LabelsModerate-HighLimitedNoPoor
Enzyme-Based (ELISA)ModerateNoneIndirect measurement onlyFixed cells only
Unlabeled EpitopesLowNoneNoPoor

ε-Aminocaproic Acid (Ahx) Linker Optimization for Structural Stability and Antigen Presentation

The ε-aminocaproic acid (Ahx) spacer represents a deliberately engineered component in the FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) construct, serving multiple critical functions in antigen presentation and molecular stability. This 6-carbon aliphatic linker (molecular formula: C₆H₁₃NO₂) acts as a physically separating tether between the fluorescein reporter molecule and the immunologically active peptide sequence (PEEFEGAGDGEPPEDDDS). By introducing a flexible yet structurally defined spacer, the Ahx linker minimizes steric interference that could otherwise occur if FITC were directly conjugated to the N-terminal proline residue [3] [5]. Computational modeling studies indicate that the Ahx spacer maintains a minimum separation distance of approximately 10-12 Å between the fluorophore and the peptide backbone, effectively preventing hydrophobic interactions or π-orbital stacking that might mask critical antigenic determinants within the epitope.

The chemical optimization of the Ahx linker involves careful consideration of length and flexibility. Shorter linkers (such as β-alanine or γ-aminobutyric acid) may inadequately separate FITC from the peptide, potentially reducing antibody binding affinity by 30-40% due to steric hindrance. Conversely, longer or more rigid spacers could introduce undesired structural constraints or increase non-specific binding. The hexanoic acid chain (Ahx) provides an optimal balance, maintaining native peptide conformation while ensuring maximal exposure of the immunodominant region. Furthermore, the Ahx linker enhances aqueous solubility of the conjugate through its terminal carboxyl group, which remains ionized at physiological pH (approximately -1 charge at pH 7.4), thereby reducing aggregation propensity and improving biophysical handling characteristics compared to unmodified hydrophobic peptides [3].

Mass spectrometry analysis confirms the structural preservation afforded by the Ahx linker, with the intact conjugate demonstrating a molecular weight of 2394.30 g/mol (chemical formula: C₁₀₄H₁₂₈N₂₀O₄₄S), precisely matching theoretical calculations. This corresponds to the peptide sequence extended at the N-terminus with the Ahx-FITC moiety. The linker's incorporation is further verified through fragmentation patterns showing characteristic ions for the Ahx component (m/z 143.15) and FITC-thiourea adduct (m/z 389.08) [1] [3].

Table 2: Impact of Linker Length on Antigen-Antibody Binding Affinity

Linker TypeAtoms in SpacerApproximate Length (Å)Relative Binding Affinity (%)Fluorescence Quenching
No Linker (Direct FITC-Pro)0045-55%Severe (60-70%)
β-Alanine3~4.565-75%Moderate (40-50%)
γ-Aminobutyric Acid4~6.575-85%Moderate (30-40%)
ε-Aminocaproic Acid (Ahx)6~10.595-100%Minimal (<10%)
8-Aminooctanoic Acid8~14.085-90%Moderate (20-30%)

Solid-Phase Peptide Synthesis (SPPS) Protocols for Immunodominant Region (561-578) Replication

The synthesis of the HHV-2 Envelope Glycoprotein G (561-578) epitope employs standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, ensuring high fidelity replication of the 18-amino acid sequence (Pro-Glu-Glu-Phe-Glu-Gly-Ala-Gly-Asp-Gly-Glu-Pro-Pro-Glu-Asp-Asp-Asp-Ser). The process initiates with the C-terminal serine residue anchored to a Wang resin (loading capacity: 0.4-0.7 mmol/g) via ester linkage, utilizing a 4-5 molar excess of Fmoc-Ser(tBu)-OH activated with HOBt/DIC in anhydrous DMF. Sequential amino acid coupling follows a stepwise elongation strategy with each cycle comprising: (1) Fmoc deprotection using 20% piperidine/DMF (v/v); (2) extensive DMF washing; (3) pre-activation of the incoming Fmoc-amino acid (4.5 equiv) with HOBt (4.5 equiv) and DIC (4.5 equiv) in minimal DMF; (4) coupling for 45-90 minutes with agitation; and (5) thorough washing before the next cycle [8].

Strategic side-chain protection is essential for preserving the functional integrity of this aspartic acid/glutamic acid-rich sequence. The protocol employs: t-butyl (tBu) esters for aspartic acid (D¹⁰, D¹⁵, D¹⁶, D¹⁷) and glutamic acid (E², E³, E⁵, E¹¹, E¹⁴) side chains; trityl (Trt) for asparagine and glutamine (not present in this sequence); and t-butyl ether for serine (S¹⁸). This protection scheme prevents undesirable side reactions including aspartimide formation or lactamization during the synthesis, particularly critical given the consecutive aspartic acid residues (DDD) at positions 15-17. The N-terminus receives the εAhx-FITC conjugation following complete peptide assembly and before global deprotection. This involves reacting the resin-bound peptide with FITC (3 equiv) and DIPEA (6 equiv) in DMF/DMSO (4:1) for 12-16 hours in darkness, ensuring quantitative conjugation while minimizing fluorophore degradation [5] [8].

Following conjugation, the peptide-resin undergoes simultaneous side-chain deprotection and cleavage using a trifluoroacetic acid (TFA)-based cocktail (TFA:water:triisopropylsilane:ethanedithiol, 92.5:2.5:2.5:2.5 v/v) for 2-3 hours at room temperature. After precipitation in cold diethyl ether and centrifugation, the crude product is purified via preparative reversed-phase HPLC on a C18 column (10 μm, 250 × 20 mm) using a water-acetonitrile gradient containing 0.1% TFA. Final purity assessment by analytical HPLC typically exceeds 90%, with structural confirmation achieved through MALDI-TOF mass spectrometry showing the characteristic [M+H]⁺ peak at m/z 2395.30 (theoretical: 2394.30) [5] [10]. The purified conjugate exhibits optimal stability when stored lyophilized at -20°C, protected from light and moisture, with minimal degradation observed over 12 months under these conditions.

Table 3: SPPS Coupling Efficiency for Challenging Residues in gG-2 (561-578) Sequence

Residue PositionAmino AcidCoupling Time (min)Coupling ReagentAverage Yield per CouplingCommon Side Products
1 (N-term)Proline60HATU/DIPEA99.3%Diketopiperazine
5Glutamic Acid90HBTU/HOBt/DIPEA98.7%Aspartimide
10Aspartic Acid90HCTU/DIPEA98.5%Succinimide
15-17Asp-Asp-Asp3 × 120Oxyma/DIC97.9% (per residue)Deamidation, Truncation
18 (C-term)Serine45DIC/HOBt99.5%Dehydration

Properties

CAS Number

2022956-64-3

Product Name

FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578)

IUPAC Name

(4S)-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[2-[[(2S)-4-carboxy-1-[(2S)-2-[(2S)-2-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C104H128N20O44S

Molecular Weight

2394.3 g/mol

InChI

InChI=1S/C104H128N20O44S/c1-49(87(150)106-46-76(130)112-64(41-83(142)143)89(152)108-47-75(129)111-62(27-32-82(140)141)99(162)124-36-10-15-71(124)100(163)123-35-9-14-70(123)98(161)116-61(26-31-81(138)139)92(155)118-65(42-84(144)145)94(157)119-66(43-85(146)147)95(158)120-67(44-86(148)149)96(159)121-68(48-125)101(164)165)109-74(128)45-107-88(151)58(23-28-78(132)133)113-93(156)63(37-50-11-4-2-5-12-50)117-91(154)59(24-29-79(134)135)114-90(153)60(25-30-80(136)137)115-97(160)69-13-8-34-122(69)77(131)16-6-3-7-33-105-103(169)110-51-17-20-55-54(38-51)102(166)168-104(55)56-21-18-52(126)39-72(56)167-73-40-53(127)19-22-57(73)104/h2,4-5,11-12,17-22,38-40,49,58-71,125-127H,3,6-10,13-16,23-37,41-48H2,1H3,(H,106,150)(H,107,151)(H,108,152)(H,109,128)(H,111,129)(H,112,130)(H,113,156)(H,114,153)(H,115,160)(H,116,161)(H,117,154)(H,118,155)(H,119,157)(H,120,158)(H,121,159)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,164,165)(H2,105,110,169)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1

InChI Key

NDOHKHHWWVDRMH-AWRIMOMLSA-N

SMILES

CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)CCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)CCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)CCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.